molecular formula C5H10Cl2 B052916 1,3-Dichloro-3-methylbutane CAS No. 624-96-4

1,3-Dichloro-3-methylbutane

Cat. No.: B052916
CAS No.: 624-96-4
M. Wt: 141.04 g/mol
InChI Key: QGCOTJZDMVMLRQ-UHFFFAOYSA-N
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Description

1,3-Dichloro-3-methylbutane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon that belongs to the class of alkyl halides. This compound is characterized by the presence of two chlorine atoms attached to the first and third carbon atoms of a butane chain, with a methyl group attached to the third carbon atom. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-3-methylbutane can be synthesized through the chlorination of 3-methylbutane. The reaction involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions typically include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Often carried out in the absence of a solvent or in a non-polar solvent like carbon tetrachloride (CCl4).

    Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Chlorination Reactors: Large-scale reactors equipped with ultraviolet light sources or radical initiators.

    Purification: The crude product is purified through distillation to separate this compound from other chlorinated by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-3-methylbutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

    Elimination Reactions: Major products include alkenes such as 3-methyl-1-butene or 2-methyl-2-butene.

Scientific Research Applications

1,3-Dichloro-3-methylbutane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-3-methylbutane involves its reactivity as an alkyl halide. The chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile or base used.

Comparison with Similar Compounds

1,3-Dichloro-3-methylbutane can be compared with other similar compounds such as:

    1,2-Dichloroethane: A simpler alkyl halide with two chlorine atoms on adjacent carbon atoms.

    1,4-Dichlorobutane: A longer chain alkyl halide with chlorine atoms on the first and fourth carbon atoms.

    3-Chloro-3-methylpentane: A similar compound with a longer carbon chain and a single chlorine atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The presence of two chlorine atoms on non-adjacent carbon atoms and a methyl group on the third carbon atom provides distinct chemical properties compared to other alkyl halides.

Properties

IUPAC Name

1,3-dichloro-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-5(2,7)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCOTJZDMVMLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211463
Record name 1,3-Dichloro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-96-4
Record name 1,3-Dichloro-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-3-methylbutane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-3-methylbutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-3-methylbutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1,3-Dichloro-3-methylbutane relevant in polymer chemistry research?

A: this compound serves as a model compound in studies investigating the reactivity of tertiary chloride defects present in commercial poly(vinyl chloride) (PVC) []. These defects can act as initiating sites for controlled polymerization reactions.

Q2: How is this compound used in studying controlled polymerization of PVC?

A: Researchers utilize this compound to mimic the behavior of tertiary chloride defects found in PVC during metal-catalyzed living radical polymerization []. By studying the initiation of polymerization from this model compound, researchers gain insights into the grafting of various monomers onto the PVC backbone, potentially modifying its properties.

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